
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene is a fluorene-based diamine compound. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two amino groups attached to phenyl rings at the 9 position of the fluorene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9,9-bis(4-aminophenyl)-9H-fluorene typically involves the following steps:
Bromination: The starting material, fluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated fluorene is then subjected to a nucleophilic substitution reaction with 4-aminophenyl groups. This step often requires the use of a strong base, such as potassium tert-butoxide, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Polymerization: The compound can be used as a monomer in the synthesis of high-performance polymers, such as polyimides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium tert-butoxide in DMF under argon atmosphere at 120°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidized and Reduced Forms: Products with altered oxidation states of the amino groups.
Polymers: High-performance polyimides and other polymers with enhanced thermal and mechanical properties.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene has several scientific research applications:
Gas Separation Membranes: The compound is used in the design of intrinsic microporous polyimides (PIM-PIs) for gas separation membranes.
High-Performance Polymers: It serves as a monomer in the synthesis of polyimides with exceptional thermal stability, solubility, and mechanical strength.
Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.
Mecanismo De Acción
The mechanism by which 2,7-dibromo-9,9-bis(4-aminophenyl)-9H-fluorene exerts its effects is primarily related to its structural features:
Bromine Substitution: The bromine atoms increase the rigidity of the polymer chains, enhancing the thermal and mechanical properties of the resulting materials.
Amino Groups: The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Fluorene Core: The fluorene core provides a rigid and planar structure, contributing to the overall stability and performance of the materials.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-aminophenyl)-fluorene: Lacks the bromine atoms, resulting in lower rigidity and performance in polymer applications.
2,7-Dibromo-9,9-bis(3-bromo-4-aminophenyl)-fluorene: Contains additional bromine atoms, which may further enhance the rigidity and performance but could also complicate the synthesis.
Uniqueness
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene is unique due to the specific placement of bromine atoms and amino groups, which provides an optimal balance of rigidity, reactivity, and performance in various applications. Its ability to enhance gas separation and anti-aging properties in polyimides makes it particularly valuable in the field of materials science .
Propiedades
Número CAS |
266315-56-4 |
|---|---|
Fórmula molecular |
C25H18Br2N2 |
Peso molecular |
506.2 g/mol |
Nombre IUPAC |
4-[9-(4-aminophenyl)-2,7-dibromofluoren-9-yl]aniline |
InChI |
InChI=1S/C25H18Br2N2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14H,28-29H2 |
Clave InChI |
QQSLVEBWRWQEGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


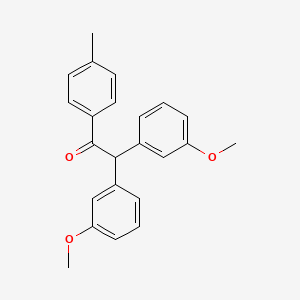
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)

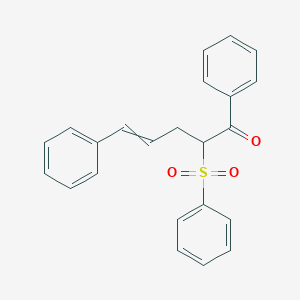
silane](/img/structure/B12573860.png)
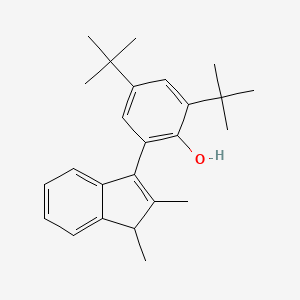
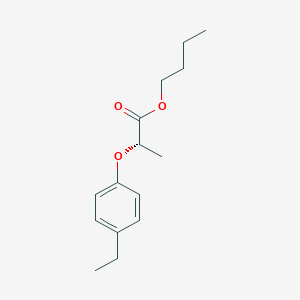
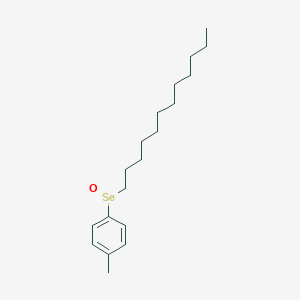

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
